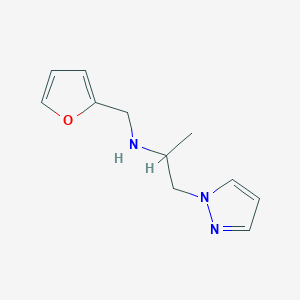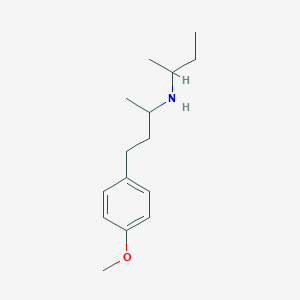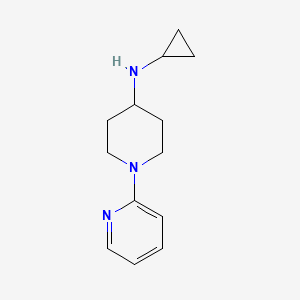![molecular formula C12H20N2O2S B7558048 N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide](/img/structure/B7558048.png)
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide, also known as DMXAA or ASA404, is a synthetic small molecule that has shown promising anti-cancer properties in preclinical studies. It was initially developed as a vascular disrupting agent (VDA) that targets the tumor vasculature, leading to tumor cell death. However, its mechanism of action is not fully understood, and further research is needed to explore its potential as a cancer therapy.
Mécanisme D'action
The exact mechanism of action of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide is not fully understood, but it is believed to target the tumor vasculature by disrupting the formation of new blood vessels (angiogenesis) and promoting the destruction of existing blood vessels (vascular disruption). This leads to a decrease in blood flow to the tumor, causing hypoxia and ultimately tumor cell death.
Biochemical and Physiological Effects:
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been shown to induce the production of cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-beta (IFN-β), which play a role in immune system activation and anti-tumor activity. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to increase the permeability of the tumor vasculature, allowing for increased delivery of anti-cancer drugs to the tumor site.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has shown promising anti-cancer activity in preclinical studies, but its effectiveness in human clinical trials has been limited. One of the main limitations is its toxicity, which can lead to severe side effects, including fever, chills, and hypotension. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been shown to have limited solubility, which can affect its bioavailability and effectiveness in vivo.
Orientations Futures
Could include investigating the effectiveness of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide in combination with other anti-cancer therapies, exploring its potential as a radiosensitizer, and developing more effective formulations with improved solubility and reduced toxicity. Additionally, studies could be conducted to investigate the potential of N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide as an immunomodulator and its effects on the tumor microenvironment.
Méthodes De Synthèse
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide can be synthesized using a multi-step process that involves the reaction of 3,4-dimethylbenzylamine with methyl chloroacetate, followed by the reaction of the resulting intermediate with sodium methanesulfonate. The final product is obtained through purification and crystallization steps.
Applications De Recherche Scientifique
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has been extensively studied in preclinical models of cancer, including mouse and rat models. It has shown promising results in inhibiting tumor growth and inducing tumor cell death, both as a single agent and in combination with other anti-cancer therapies. N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide has also been investigated for its potential to enhance the effectiveness of radiation therapy and chemotherapy.
Propriétés
IUPAC Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-17(3,15)16/h4-5,8,13-14H,6-7,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJHCYFKZMGUJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CNCCNS(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[(3,4-dimethylphenyl)methylamino]ethyl]methanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)
![4-[3-(1H-pyrazol-5-ylmethylamino)butyl]phenol](/img/structure/B7557972.png)
![2-(cyclohexen-1-yl)-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]ethanamine](/img/structure/B7557985.png)
![4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)

![1-[4-[(2-Methyl-1,3-benzoxazol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558021.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]hexan-2-amine](/img/structure/B7558028.png)
![2-methoxy-N-[(3-methylphenyl)methyl]pyridin-3-amine](/img/structure/B7558035.png)
![2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole](/img/structure/B7558041.png)


![4-[[(2-Methoxypyridin-3-yl)amino]methyl]benzonitrile](/img/structure/B7558058.png)

![N-[1-(2-methoxyphenyl)propan-2-yl]-1,1-dioxothiolan-3-amine](/img/structure/B7558077.png)